(6-bromopyridin-2-yl)methanesulfonamide
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Overview
Description
(6-Bromopyridin-2-yl)methanesulfonamide is a chemical compound with the molecular formula C6H7BrN2O2S and a molecular weight of 251.10 g/mol . It is primarily used in research and development within various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromopyridin-2-yl)methanesulfonamide typically involves the reaction of 6-bromopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle large quantities of reagents and products.
Chemical Reactions Analysis
Types of Reactions
(6-Bromopyridin-2-yl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield (6-aminopyridin-2-yl)methanesulfonamide.
Scientific Research Applications
(6-Bromopyridin-2-yl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-bromopyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bromine atom can participate in halogen bonding, further affecting molecular interactions.
Comparison with Similar Compounds
Similar Compounds
(6-Bromopyridin-3-yl)methanesulfonamide: Similar in structure but with the bromine atom at a different position.
(6-Chloropyridin-2-yl)methanesulfonamide: Similar but with a chlorine atom instead of bromine.
(6-Fluoropyridin-2-yl)methanesulfonamide: Similar but with a fluorine atom instead of bromine.
Uniqueness
(6-Bromopyridin-2-yl)methanesulfonamide is unique due to the specific positioning of the bromine atom, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications .
Properties
CAS No. |
1862857-09-7 |
---|---|
Molecular Formula |
C6H7BrN2O2S |
Molecular Weight |
251.1 |
Purity |
95 |
Origin of Product |
United States |
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